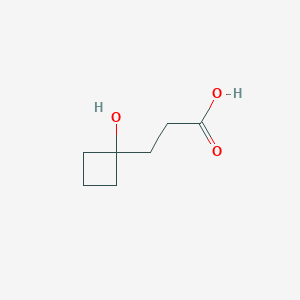
3-(1-Hydroxycyclobutyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxycyclobutyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₃ It features a cyclobutane ring substituted with a hydroxyl group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of a suitable diene or dihalo compound to form the cyclobutane ring, followed by hydroxylation and subsequent carboxylation to introduce the hydroxyl and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Hydroxycyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 3-(1-oxocyclobutyl)propanoic acid.
Reduction: Formation of 3-(1-hydroxycyclobutyl)propanol.
Substitution: Formation of 3-(1-chlorocyclobutyl)propanoic acid or similar derivatives.
Aplicaciones Científicas De Investigación
3-(1-Hydroxycyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxycyclobutyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Cyclobutane-1,1-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups.
3-(1-Hydroxycyclopentyl)propanoic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(1-Hydroxycyclohexyl)propanoic acid: Similar structure but with a cyclohexane ring.
Uniqueness: 3-(1-Hydroxycyclobutyl)propanoic acid is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-(1-hydroxycyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1-5H2,(H,8,9) |
Clave InChI |
MRJLFSVCKOUTFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


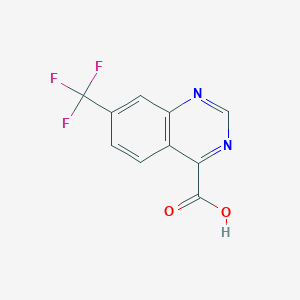
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

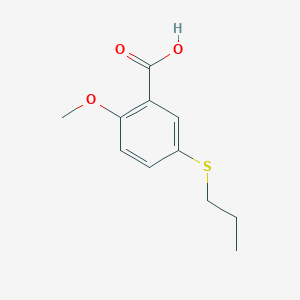
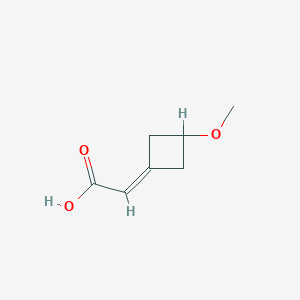
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

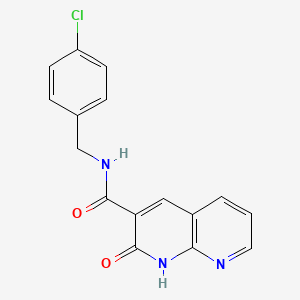
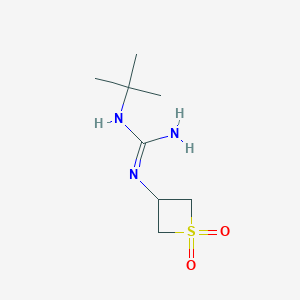
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
